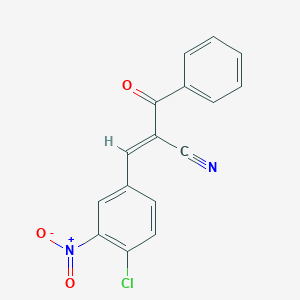
3-(4-Chloro-3-nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, its common name if applicable, and its role or use in industry or research.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, its structural formula, and its three-dimensional shape.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, the products, and the reaction conditions.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Synthesis and Characterization:
- The synthesis of similar compounds involving 4-substituted phenyl arms like chloro- and nitrophenyl moieties has been explored in the context of tricarbonylrhenium complexes. These studies provide insights into the influence of substituent groups on the geometry and electronic properties of such compounds (Wolff et al., 2013).
Electro-Optical and Charge-Transport Properties:
- Research has been conducted on compounds with structural similarities to 3-(4-Chloro-3-nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile, focusing on their structural, electro-optical, and charge-transport properties. Such studies are crucial for understanding the potential of these compounds in electronic applications (Irfan et al., 2015).
Crystal Structure Analysis:
- Investigations into the crystal structure of related chalcones, which share structural features with the compound , reveal information about intramolecular interactions and stacking patterns. This type of research aids in understanding the solid-state properties of these compounds (Fun et al., 2008).
Pharmaceutical Applications:
- While the compound itself hasn't been directly linked to specific pharmaceutical applications, research on structurally similar compounds has explored their potential use in drug synthesis and as intermediates in pharmaceutical manufacturing (Tanaka et al., 1989).
Potential in Material Science:
- Studies have also been conducted on the potential use of similar compounds in material science, particularly focusing on their electronic and optical properties. Such research is indicative of the possible applications of 3-(4-Chloro-3-nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile in new materials (Yu et al., 2017).
Anticancer Research:
- Some related compounds have been synthesized and evaluated for anticancer activity. Although not directly about 3-(4-Chloro-3-nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile, such studies suggest potential avenues for investigating its bioactivity (Buzun et al., 2021).
Safety And Hazards
This would involve a discussion of the safety precautions that need to be taken when handling the compound, as well as the hazards associated with its use.
Direcciones Futuras
This would involve a discussion of the potential future uses of the compound, based on its properties and its role in industry or research.
I hope this general approach helps! If you have more specific questions about a different compound, feel free to ask.
Propiedades
IUPAC Name |
(E)-2-benzoyl-3-(4-chloro-3-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9ClN2O3/c17-14-7-6-11(9-15(14)19(21)22)8-13(10-18)16(20)12-4-2-1-3-5-12/h1-9H/b13-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUUXGKCHCENAK-MDWZMJQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-nitrophenyl)-2-(phenylcarbonyl)prop-2-enenitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-5-nitrofuran-2-carboxamide](/img/structure/B2556504.png)
![2-[(3R,3As,6aS)-5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrol-3-yl]acetic acid](/img/structure/B2556506.png)
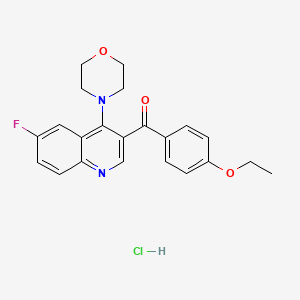
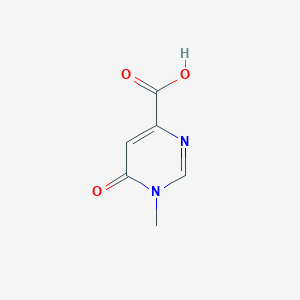
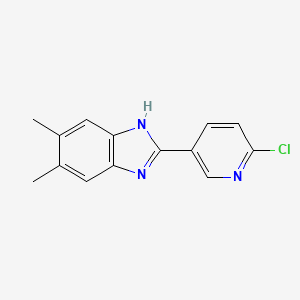
![N-(2,5-dimethylphenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2556513.png)
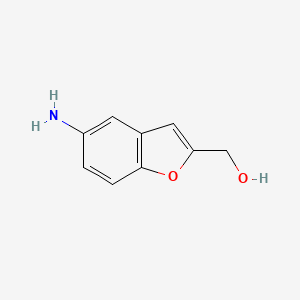
![1-[1-(cyclohexylcarbonyl)-1H-indol-3-yl]-1-ethanone](/img/structure/B2556516.png)
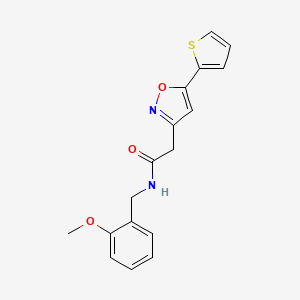
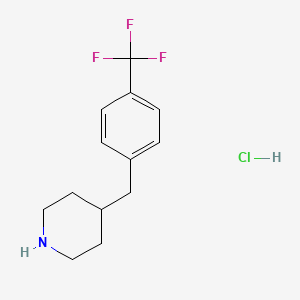

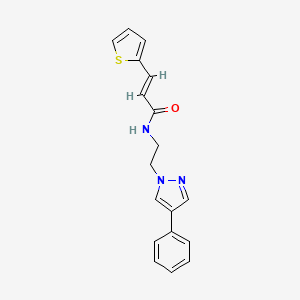
![3-(4-methoxybenzamido)-N-(2-methoxyphenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2556523.png)
![N-(4-ethylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2556525.png)